3-Phenyl-1-(2-pyridyl)-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

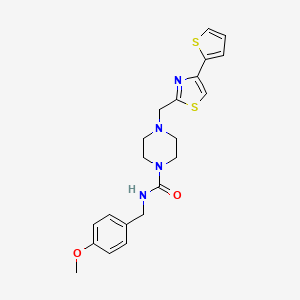

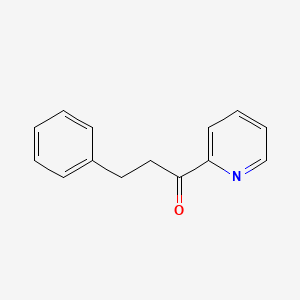

3-Phenyl-1-(2-pyridyl)-1-propanone is a compound that can be associated with a variety of chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. The compound is related to the family of α,β-unsaturated ketones and can be involved in various synthesis pathways and chemical transformations.

Synthesis Analysis

The synthesis of compounds related to 3-Phenyl-1-(2-pyridyl)-1-propanone often involves the formation of carbon-nitrogen bonds and the introduction of aromatic systems. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene via Grignard reaction and subsequent oxidation is an example of how similar ketones can be prepared . Additionally, the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst shows the potential for complex cyclization reactions in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Phenyl-1-(2-pyridyl)-1-propanone has been elucidated using various spectroscopic and crystallographic techniques. For example, the molecular structure of 3,3'-[1,2-ethanediylbis(oxy-2,1-phenylene)]bis[1-(2-pyridyl)-2-propen-1-one] was determined by X-ray single-crystal diffraction, revealing coplanar pyridine and phenyl planes and significant dihedral angles between asymmetric units . This suggests that 3-Phenyl-1-(2-pyridyl)-1-propanone may also exhibit interesting structural features that could influence its reactivity and interactions.

Chemical Reactions Analysis

Chemical reactions involving compounds like 3-Phenyl-1-(2-pyridyl)-1-propanone can be diverse. The polarographic behavior of pyridyl analogues of chalcone, which are structurally related, indicates that such compounds undergo reduction in both acidic and basic conditions, with the potential for cyclization to form chromannones . Furthermore, the gas-phase pyrolytic reactions of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives demonstrate that these compounds can decompose to yield phenol, thiophenol, and toluene, suggesting that 3-Phenyl-1-(2-pyridyl)-1-propanone may also participate in pyrolytic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Phenyl-1-(2-pyridyl)-1-propanone can be inferred from studies on similar compounds. For instance, the luminescent and magnetic properties of metal–organic coordination complexes based on carboxylic acids with pyridyl groups indicate that the presence of pyridyl groups can impart interesting optical and magnetic characteristics . Additionally, quantum computational analysis of 3-(2-hydroxyphenyl)-1-phenyl propanone provides insights into molecular geometry, bond lengths, bond angles, and electronic properties such as HOMO-LUMO energy gaps, which are relevant for understanding the behavior of 3-Phenyl-1-(2-pyridyl)-1-propanone .

Aplicaciones Científicas De Investigación

1. Enantioselective Synthesis

3-Phenyl-1-(2-pyridyl)-1-propanone derivatives serve as critical intermediates in the enantioselective synthesis of various compounds. For instance, a study demonstrated the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, achieving high enantioselectivity. The process involved microbial reductases expressed in Escherichia coli, identifying yeast reductase YOL151W as highly active, leading to the exclusive generation of the (S)-alcohol product (Choi et al., 2010).

2. Forensic Impurity Analysis

The compound and its derivatives are essential in forensic science, particularly in impurity profiling. Studies have investigated the degradation products of 1-phenyl-2-propanone (a structurally similar compound) during long-term storage, offering valuable information for methamphetamine impurity profiling (Tsujikawa et al., 2021). Another study focused on the forensic analysis of P2P-derived amphetamine synthesis impurities, exploring the presence of indene by-products and contributing to the differentiation of synthetic routes (Power et al., 2017).

3. Catalysis and Chemical Synthesis

The compound is utilized in catalysis and chemical synthesis processes. Research explored the effect of oxygen and the reduction temperature of the Pt/Al2O3 catalyst in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, revealing the significance of reduction temperature and oxygen presence in achieving high enantiomeric excesses (Toukoniitty et al., 2000). Another study demonstrated the use of 3-phenyl-2-(1-H-pyrrol-1-yl) propanoic acid as a ketene source in synthesizing monocyclic-2-azetidinones, highlighting the controlled diastereoselectivity of the reaction (Behzadi et al., 2015).

4. Material Science

In the realm of material science, 3-(4-Hydroxyphenyl)propanoic acid, a derivative, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, demonstrating its potential in material science applications (Trejo-Machin et al., 2017).

5. Antibacterial Activity

A study tested the antibacterial activity of 1-(2.5-dihydroxy phenyl)-(3-pyridine-2-il)-propenone compound against Enterococcus faecalis and Escherichia coli, although the results showed no zone of inhibition at each test concentration, highlighting the need for further research in this area (Wibowo et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

3-phenyl-1-pyridin-2-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXVQHXHJNNNBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1-(2-pyridyl)-1-propanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)

![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)

![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)

![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)